Cas no 2137856-03-0 (Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester)

Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester structure
2137856-03-0 structure
Product name:Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester
CAS No:2137856-03-0
MF:C16H29NO2
MW:267.406965017319
CID:5293131

Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester
    • Inchi: 1S/C16H29NO2/c1-14(2,3)19-13(18)15(4)11-16(10-12(15)17)8-6-5-7-9-16/h12H,5-11,17H2,1-4H3
    • InChI Key: DUCZVPLTFKCCCD-UHFFFAOYSA-N
    • SMILES: C1C2(CCCCC2)CC(N)C1(C)C(OC(C)(C)C)=O

Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-790514-10.0g
tert-butyl 3-amino-2-methylspiro[4.5]decane-2-carboxylate
2137856-03-0 95.0%
10.0g
$7681.0 2025-02-22
Enamine
EN300-790514-0.5g
tert-butyl 3-amino-2-methylspiro[4.5]decane-2-carboxylate
2137856-03-0 95.0%
0.5g
$1714.0 2025-02-22
Enamine
EN300-790514-0.1g
tert-butyl 3-amino-2-methylspiro[4.5]decane-2-carboxylate
2137856-03-0 95.0%
0.1g
$1572.0 2025-02-22
Enamine
EN300-790514-5.0g
tert-butyl 3-amino-2-methylspiro[4.5]decane-2-carboxylate
2137856-03-0 95.0%
5.0g
$5179.0 2025-02-22
Enamine
EN300-790514-0.05g
tert-butyl 3-amino-2-methylspiro[4.5]decane-2-carboxylate
2137856-03-0 95.0%
0.05g
$1500.0 2025-02-22
Enamine
EN300-790514-0.25g
tert-butyl 3-amino-2-methylspiro[4.5]decane-2-carboxylate
2137856-03-0 95.0%
0.25g
$1642.0 2025-02-22
Enamine
EN300-790514-2.5g
tert-butyl 3-amino-2-methylspiro[4.5]decane-2-carboxylate
2137856-03-0 95.0%
2.5g
$3501.0 2025-02-22
Enamine
EN300-790514-1.0g
tert-butyl 3-amino-2-methylspiro[4.5]decane-2-carboxylate
2137856-03-0 95.0%
1.0g
$1785.0 2025-02-22

Additional information on Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester

Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester (CAS No. 2137856-03-0): A Comprehensive Overview in Modern Chemical and Biomedical Research

The compound Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester, identified by its CAS number 2137856-03-0, represents a fascinating molecule with significant potential in the realms of chemical synthesis and biomedical applications. This spirocyclic derivative, characterized by its unique structural framework, has garnered attention due to its structural complexity and the potential biological activities it may exhibit. The spirocyclic core, consisting of two fused rings, introduces rigidity and specific spatial arrangements that can influence its interactions with biological targets.

In recent years, the study of spirocyclic compounds has seen remarkable advancements, particularly in the development of novel pharmacophores. The structural motif of Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester aligns well with this trend, as spiro compounds are known for their enhanced binding affinity and selectivity. This compound’s structure includes a carboxylic acid ester at the 1-position, an amino group at the 3-position, and a methyl group at the 2-position, all of which contribute to its unique chemical and biological properties.

The synthesis of such intricate molecular structures often poses significant challenges due to the need for precise stereocontrol. However, modern synthetic methodologies have made considerable strides in addressing these challenges. The use of transition metal catalysis and asymmetric reactions has enabled chemists to construct complex spirocycles with high enantioselectivity. For instance, recent studies have demonstrated the utility of palladium-catalyzed coupling reactions in the formation of spirocyclic frameworks, which could be particularly relevant for synthesizing derivatives of Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester.

Beyond synthetic chemistry, the biological significance of this compound cannot be overstated. The presence of multiple functional groups makes it a versatile scaffold for drug discovery programs. The carboxylic acid ester moiety can participate in hydrogen bonding interactions, while the amino group offers opportunities for salt formation and further derivatization. These features make it an attractive candidate for developing novel therapeutic agents targeting various diseases.

Recent research in medicinal chemistry has highlighted the importance of spirocyclic compounds in addressing unmet medical needs. Spiro compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester suggest that it may possess similar bioactivities or serve as a precursor for more potent derivatives. Investigating its interactions with biological targets could provide valuable insights into its potential therapeutic applications.

In addition to its pharmaceutical relevance, this compound may find applications in materials science and organic electronics. Spirocyclic molecules are known for their rigid structures and tunable electronic properties, making them suitable candidates for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Further exploration of its electronic characteristics could open new avenues in the development of advanced materials.

The chemical stability and reactivity of Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester are also critical factors to consider in its potential applications. Studies on similar spirocyclic compounds have shown that they can exhibit varying degrees of stability under different conditions. Understanding these stability profiles is essential for optimizing synthetic routes and ensuring long-term storage stability. Additionally, exploring its reactivity patterns could provide insights into possible modifications that might enhance its utility in various fields.

As research continues to evolve, interdisciplinary approaches will play a crucial role in unlocking the full potential of this compound. Collaborations between chemists and biologists will be essential in elucidating its biological mechanisms and developing novel drug candidates based on its scaffold. Furthermore, advancements in computational chemistry can aid in predicting molecular properties and designing experiments more efficiently.

The future prospects for Spiro[4.5]decane-2-carboxylic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester are promising given its unique structural features and versatile functional groups. Continued investigation into its synthesis, reactivity, and biological activities will undoubtedly lead to new discoveries and applications across multiple scientific disciplines.

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